![molecular formula C8H8ClN5 B13178147 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13178147.png)
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 3-position and a triazole ring at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine typically involves multiple steps. One common method includes the reaction of 3-chloropyridine with a suitable triazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole ring and a chloropyridine substituent. The presence of the triazole moiety, a five-membered ring containing three nitrogen atoms, along with the chlorinated pyridine ring, enhances its biological activity and applicability. This compound has demonstrated significant biological activity, particularly in antimicrobial and antiviral domains. Its mechanism of action often involves the inhibition of specific enzymes crucial for pathogen survival or replication.
Potential Applications
The compound has potential applications in several fields:
- Antimicrobial and Antiviral Research: this compound has demonstrated potential in antimicrobial and antiviral domains. Its mechanism of action often involves the inhibition of specific enzymes that are crucial for pathogen survival or replication.
- Enzyme Inhibition: Studies suggest that this compound interacts with various biological macromolecules, often binding to enzymes or receptors critical in metabolic pathways. For instance, similar compounds have been shown to inhibit enzymes involved in the biosynthesis of isoprenoids, significantly affecting cellular metabolism.
Structural Comparison with Similar Compounds
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific substitution pattern and resultant biological activities that differentiate it from other similar compounds.
Compound Name | Unique Feature |
---|---|
5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine | Targets 1-deoxy-D-xylulose 5-phosphate reductoisomerase |
4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazol-3-amine | Exhibits strong anti-cancer properties |
5-(4-chlorophenyl)-1H-1,2,4-triazol-3-thione | Known for its herbicidal activity |
Mechanism of Action
The mechanism of action of 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or modulation of their function. Pathways involved may include signal transduction or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 2-(2-chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione
- 1-[(6-chloropyridin-3-yl)methyl]-4-methylpiperazine
Uniqueness
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of both pyridine and triazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₈H₈ClN₅. It features a triazole ring fused with a chloropyridine moiety, which contributes to its biological efficacy. The presence of the chlorine substituent is known to enhance the compound's lipophilicity and biological activity .
Antimicrobial Activity
Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The specific compound under discussion has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.25 µg/mL | |
Escherichia coli | 0.5 µg/mL | |
Pseudomonas aeruginosa | 0.75 µg/mL | |
Mycobacterium tuberculosis | 4–32 µg/mL |
The compound has been particularly effective against drug-resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating infections that are difficult to manage with conventional antibiotics .
The mechanism of action for triazole compounds generally involves inhibition of key enzymes necessary for bacterial survival. For instance, studies indicate that these compounds can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies have shown that this compound interacts effectively with the active site of DNA gyrase .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on Mycobacterial Infections :
- Evaluation Against Multidrug-resistant Strains :
Properties
Molecular Formula |
C8H8ClN5 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-[(3-chloropyridin-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H8ClN5/c9-7-3-11-2-1-6(7)4-14-5-12-8(10)13-14/h1-3,5H,4H2,(H2,10,13) |
InChI Key |
NZPJPNFVGVVCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN2C=NC(=N2)N)Cl |
Origin of Product |
United States |
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